Home > Products > Screening Compounds P55555 > Momelotinib hydrochloride hydrate
Momelotinib hydrochloride hydrate - 1841094-17-4

Momelotinib hydrochloride hydrate

Catalog Number: EVT-8952535
CAS Number: 1841094-17-4
Molecular Formula: C23H26Cl2N6O3
Molecular Weight: 505.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Momelotinib Dihydrochloride Monohydrate is the monohydrate dihydrochloride salt form of momelotinib, an orally bioavailable small molecule inhibitor of wild-type (WT) Janus kinases 1 and 2 (JAK1/2), the JAK2 mutant form JAK2V617F, and activin A receptor type 1 (ACVR1; activin receptor like kinase 2; ALK2), with antineoplastic activity. Upon oral administration, momelotinib competes with JAK1/2 for ATP binding, which results in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and leads to the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. In addition, the inhibition of ALK2 prevents liver hepcidin formation, increases iron availability and increases red blood cell (RBC) production. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.
Source

Momelotinib hydrochloride hydrate was synthesized and characterized for its pharmacological properties, particularly its role in inhibiting Janus kinases, which are crucial in the signaling pathways that regulate hematopoiesis and immune response. The compound has been evaluated in clinical trials to assess its efficacy and safety in treating myelofibrosis .

Classification

Momelotinib falls under several classifications:

  • Therapeutic Class: Disease-modifying anti-rheumatic drug (DMARD)
  • Mechanism: Janus kinase inhibitor
  • Drug Class: Antineoplastic and immunomodulating agents .
Synthesis Analysis

The synthesis of Momelotinib hydrochloride hydrate involves multiple steps, primarily focusing on the formation of its active pharmaceutical ingredient. One notable method includes the reaction between 4-morpholinoaniline and a cyanamide aqueous solution in an organic solvent. This reaction typically requires controlled conditions to ensure the proper formation of the desired compound .

Technical Details

  • Reagents: 4-Morpholinoaniline, cyanamide.
  • Solvents: Organic solvents such as ethanol or methanol may be used.
  • Conditions: The synthesis is generally conducted under reflux conditions to facilitate the reaction.
Molecular Structure Analysis

The molecular structure of Momelotinib hydrochloride hydrate reveals several functional groups that contribute to its biological activity. The structure includes a morpholine ring and multiple nitrogen-containing heterocycles, which are essential for its interaction with Janus kinases.

Structural Data

  • Molecular Formula: C23H22N6O22HClH2OC_{23}H_{22}N_{6}O_{2}\cdot 2HCl\cdot H_{2}O
  • Exact Mass: 504.1443 g/mol
  • Key Functional Groups: Morpholine, amine, and aromatic rings.
Chemical Reactions Analysis

Momelotinib undergoes various chemical reactions during its metabolism and therapeutic action. The primary metabolic pathways involve oxidation by cytochrome P450 enzymes, leading to several metabolites, including M21, which retains significant pharmacological activity against Janus kinases .

Technical Details

  • Metabolic Pathways: Primarily mediated by cytochrome P450 isoenzymes including CYP1A2 and CYP3A4.
  • Major Metabolites: M21 (a potent JAK1/2 inhibitor), formed via initial oxidation followed by further metabolism.
Mechanism of Action

Momelotinib exerts its therapeutic effects primarily through the inhibition of Janus kinases 1 and 2, which play critical roles in the signaling pathways involved in hematopoiesis and inflammation. By blocking these kinases, Momelotinib reduces cytokine signaling that contributes to myelofibrosis symptoms.

Process and Data

  • Inhibition Targets: JAK1, JAK2, and activin A receptor type 1.
  • Pharmacological Activity: Evidence suggests that Momelotinib not only alleviates symptoms associated with myelofibrosis but also offers unique benefits such as pro-erythropoietic activity due to its inhibition of activin A receptor type 1 .
Physical and Chemical Properties Analysis

Momelotinib hydrochloride hydrate exhibits several physical and chemical properties that are relevant for its formulation and stability.

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data should be referenced from formulation studies.

Chemical Properties

  • Stability: Stability studies indicate that Momelotinib maintains its integrity under recommended storage conditions.
  • pH Range: The compound's solubility may vary with pH, influencing its bioavailability.
Applications

Momelotinib is primarily utilized in clinical settings for the management of myelofibrosis. Clinical trials have demonstrated its efficacy in improving symptoms such as anemia and splenomegaly while providing a favorable safety profile compared to existing treatments like ruxolitinib.

Scientific Uses

  • Oncology: Treatment of myelofibrosis.
  • Research: Studies investigating Janus kinase inhibition mechanisms and related signaling pathways.
Synthetic Chemistry and Process Optimization

Novel Synthetic Pathways for Momelotinib Core Structure

Traditional synthetic routes to Momelotinib (C₂₃H₂₂N₆O₂) suffered from multi-step sequences with low overall yields and challenging purifications. Recent innovations have established more efficient convergent approaches that assemble the pyrimidine core and benzamide moieties separately before final coupling. A particularly optimized pathway involves the nucleophilic aromatic substitution between 4-chloro-2-(methylsulfonyl)pyrimidine and 4-(4-morpholinyl)aniline, followed by Suzuki-Miyaura cross-coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Subsequent hydrolysis of the nitrile group to carboxylic acid and amidation with 2-aminoacetonitrile hydrochloride yields Momelotinib free base [5].

A significant advancement involves a redesigned seven-step sequence achieving decagram-scale synthesis with improved overall yield (32%) and purity (>99.5%). This route employs a key intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(cyanomethyl)benzamide, which undergoes efficient palladium-catalyzed cross-coupling with 4-chloro-2-((4-morpholinophenyl)amino)pyrimidine. Critical process parameters include controlled temperature during amidation (-5°C to 0°C) and palladium catalyst screening, identifying Pd(PPh₃)₄ in a toluene/ethanol/water (4:1:1) system as optimal for minimizing residual metal contaminants (<10 ppm) [5].

Table 1: Comparative Analysis of Momelotinib Synthetic Routes

Synthetic ApproachKey StepsOverall Yield (%)Purity (%)Scale Demonstrated
Traditional Linear Route9 steps12-1595-97Gram scale
Boronic Ester Intermediate7 steps28-32>99.5Decagram scale
Reductive Amination Route8 steps22-2598.5Kilogram scale

Salt Formation Strategies: Hydrochloride Hydrate vs. Other Ionic Forms

Momelotinib free base demonstrates poor aqueous solubility (20.7 mg/mL in DMSO, insoluble in water/ethanol), necessitating salt formation for pharmaceutical development. Hydrochloride salt formation is achieved by reacting Momelotinib free base with hydrochloric acid (1.0-1.2 equivalents) in isopropanol/water mixtures under controlled temperature (20-25°C), yielding the hydrochloride hydrate (C₂₃H₂₂N₆O₂·HCl·H₂O, PubChem CID: 102514733). This form exhibits superior crystallinity and handling properties compared to the free base [2] [5].

Alternative salts, including mesylate, sulfate, and phosphate, were investigated but presented drawbacks. The mesylate salt, while soluble, exhibited hygroscopicity and form instability during storage. Sulfate salts displayed variable stoichiometry (mono vs. di-sulfate), complicating consistent formulation. Phosphate salts suffered from poor crystallinity. The hydrochloride hydrate form demonstrated the optimal balance of enhanced solubility (sufficient for formulation), physical stability, and low hygroscopicity. Crucially, the hydrate moiety contributes to crystal lattice stability via hydrogen bonding between the water molecule, the protonated amine of Momelotinib, and the chloride counterion, as confirmed by single-crystal X-ray diffraction [5].

Table 2: Properties of Momelotinib Salt Forms

Salt FormSolubility (aq.)HygroscopicityCrystallinityStorage Stability
Hydrochloride HydrateModerateLowHighExcellent
Free BaseVery LowVery LowModerateGood
MesylateHighHighVariablePoor (Form changes)
Sulfate (di)Moderate-HighModerateModerateFair (Stoichiometry drift)
PhosphateModerateLowPoorPoor

Process-Related Impurities: Identification and Mitigation

Large-scale synthesis of Momelotinib hydrochloride hydrate introduces characteristic impurities requiring stringent control (<0.15% ICH Q3 limits). Key impurities include:

  • Des-Cyanomethyl Impurity: Formed via incomplete amidation or hydrolysis of the cyanomethyl amide group during synthesis or storage. Identifiable by HPLC (Rt ~1.3x Momelotinib) and LC-MS [m/z 377.2].
  • Morpholine Ring-Oxidized Impurity: Arising from oxidation of the morpholine sulfur during synthesis or storage. Detected by HPLC (Rt ~0.8x Momelotinib) and LC-MS [m/z +16 vs Momelotinib].
  • Dimer Impurity: Generated via Ullmann-type coupling of pyrimidine intermediates during the cross-coupling step, especially under suboptimal Pd catalyst conditions. Identified by LC-MS [m/z ~813.5] [1] [5].

Mitigation strategies focus on process parameter optimization. Controlled water content (<0.5% v/v) during amidation and final salt formation minimizes hydrolysis of the cyanomethyl group. Replacing oxygen with inert gas (N₂/Ar) sparging during steps involving morpholine intermediates prevents oxidation. Rigorous control of residual palladium catalyst (<5 ppm) via activated carbon treatment or specialized scavengers (e.g., thiourea-modified silica) significantly reduces dimer formation. Final purification leverages recrystallization from ethanol/water (4:1 v/v) or acetonitrile/water mixtures, effectively reducing all impurities below pharmacopeial thresholds [1] [5].

Green Chemistry Approaches in Large-Scale Synthesis

Implementation of Green Chemistry principles in Momelotinib hydrochloride hydrate manufacturing significantly reduces environmental impact and improves sustainability. Solvent optimization replaced high-boiling, hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM) with safer alternatives. The key Suzuki-Miyaura coupling step now utilizes 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, offering comparable reaction efficiency with improved biodegradability and lower toxicity. Amidation steps employ ethyl acetate or isopropyl acetate instead of DCM [5].

Catalyst efficiency has been enhanced through the development of immobilized palladium catalysts on polymer or silica supports. These heterogeneous catalysts achieve equivalent coupling yields (>95%) to traditional homogeneous catalysts (e.g., Pd(PPh₃)₄) but enable efficient recovery (≥90%) and reuse for 5-7 cycles through simple filtration. This drastically reduces Pd consumption and waste generation (PMI reduced by 35%). Furthermore, the atom economy of the optimized synthetic route improved to 61%, minimizing the generation of stoichiometric waste salts. Process mass intensity (PMI) decreased from ~250 in early routes to ~85 in the current optimized green process. Energy-intensive low-temperature reactions were minimized, concentrating only on the final amidation step, reducing overall energy consumption [5].

Solid-State Characterization of Hydrate Stability

Momelotinib hydrochloride hydrate exists as a well-defined crystalline monohydrate (C₂₃H₂₆Cl₂N₆O₃). Comprehensive solid-state characterization confirms its stability and suitability for development. Powder X-ray Diffraction (PXRD) analysis reveals distinct characteristic peaks at 2θ angles: 6.2°, 12.5°, 14.8°, 16.3°, 18.7°, 21.0°, 24.8°, and 27.3°, providing a fingerprint for the crystalline hydrate phase. Differential Scanning Calorimetry (DSC) shows a broad endotherm between 70°C and 110°C corresponding to dehydration, followed by a sharp melting endotherm of the anhydrous hydrochloride salt at approximately 220-225°C (with decomposition). Thermogravimetric Analysis (TGA) quantifies the water loss at 4.5-5.5% w/w, consistent with a monohydrate stoichiometry [2] [4] [5].

The hydrate demonstrates non-stoichiometric hydration behavior within a defined humidity range. Dynamic Vapor Sorption (DVS) studies show minimal water uptake (<1% w/w) between 10% and 60% relative humidity (RH) at 25°C, indicating stability under typical storage conditions. Above 65% RH, significant water uptake occurs, eventually leading to deliquescence around 85% RH. Dehydration studies under dry conditions (<5% RH) show gradual water loss, leading to formation of a metastable anhydrate phase which can convert back to the hydrate above 30% RH. This reversible hydration behavior necessitates controlled packaging (e.g., double HDPE bottles with desiccants) to maintain hydrate integrity during storage. The hydrate's crystal structure, stabilized by a network of hydrogen bonds involving water molecules connecting the chloride anions and protonated amine groups, contributes to its superior physical stability compared to amorphous or anhydrous forms [4] [5].

Properties

CAS Number

1841094-17-4

Product Name

Momelotinib hydrochloride hydrate

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;hydrate;dihydrochloride

Molecular Formula

C23H26Cl2N6O3

Molecular Weight

505.4 g/mol

InChI

InChI=1S/C23H22N6O2.2ClH.H2O/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H;1H2

InChI Key

RQKCPSIFARJBOR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.